
2',3'-Cyclic CMP
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Vue d'ensemble
Description
2',3'-cyclic CMP(1-) is a 2',3'-cyclic nucleotide(1-) which is obtained from this compound by removal of a proton from the cyclic phosphate group. It is a conjugate base of a this compound.
Applications De Recherche Scientifique
Biological Significance
1. Role in Bacterial Immunity
Recent studies have demonstrated that 2',3'-cyclic CMP, along with 2',3'-cyclic uridine monophosphate (cUMP), is synthesized by bacterial enzymes as a response to phage infections. These cyclic nucleotides are part of a broader immune signaling mechanism that helps bacteria defend against viral attacks. The synthesis of these molecules is catalyzed by specific pyrimidine cyclase enzymes, which have been identified in multiple bacterial species, indicating a conserved mechanism across different organisms .
2. Neurological Functions
In mammalian systems, this compound has been implicated in various neurological functions. It is known to be involved in the regulation of mitochondrial calcium release and has been linked to apoptosis through its role as a second messenger. The accumulation of this compound in cells can trigger pro-apoptotic signals, highlighting its importance in cellular stress responses and neuronal health .
Mechanistic Insights
1. Enzymatic Activity
The enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) is crucial for the metabolism of this compound. CNPase catalyzes the hydrolysis of cyclic nucleotides, converting them into their linear forms, which can then participate in further cellular signaling pathways. This enzymatic activity is essential for maintaining cellular homeostasis and regulating the levels of cyclic nucleotides within cells .
2. Cellular Pathways
Research has shown that fluctuations in the levels of this compound can affect various cellular processes, including biofilm formation and motility in bacteria like Escherichia coli and Salmonella Typhimurium. These processes are critical for bacterial survival and adaptation to environmental stresses . Additionally, studies indicate that this compound may influence gene expression related to stress responses and metabolic regulation .
Case Studies
Analyse Des Réactions Chimiques
Enzymatic Hydrolysis by 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase)
CNPase (EC 3.1.4.37) catalyzes the hydrolysis of 2',3'-cyclic CMP to yield 2'-CMP as the sole product . The reaction proceeds as follows:
Reaction :
Nucleoside 2 3 cyclic phosphate+H2O↔Nucleoside 2 phosphate
Key Catalytic Features:
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Substrate Specificity : CNPase preferentially hydrolyzes 2',3'-cyclic nucleotides over 3',5'-cyclic nucleotides .
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Metal Dependence : The enzyme requires divalent metal ions (Mn²⁺ or Ni²⁺) for activity .
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pH Optimum : Activity is maximal near neutral pH (6.5–7.5) .
Table 1: Kinetic Parameters of CNPase Mutants
Variant | kcat (s⁻¹) | KM (μM) | kcat/KM (s⁻¹ μM⁻¹) |
---|---|---|---|
Wild-type | 940 ± 38 | 553 ± 46 | 1.70 |
H230Q | 24 ± 15 | 1055 ± 1130 | 0.02 |
H309Q | Undetectable | — | — |
V321A | 732 ± 33 | 1045 ± 77 | 0.70 |
Mutations of active-site residues (e.g., His230, His309) drastically reduce catalytic efficiency, confirming their roles in substrate coordination and hydrolysis .
Substrate Binding and Catalytic Residues :
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π-Stacking Interactions : The adenine ring of this compound stacks with Phe235 and Val321 via CH-π bonds.
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Phosphate Coordination : The cyclic phosphate group interacts with Thr232, Thr311, and a nucleophilic water molecule activated by His309.
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Leaving Group Stabilization : His230 protonates the 3'-OH group during bond cleavage .
Structural Dynamics:
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Loop Motion : A β5–α7 loop undergoes conformational changes during catalysis, transitioning from an "open" state (substrate binding) to a "closed" state (product release) .
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Water Network : Two conserved water molecules position the nucleophile (OH⁻) for inline attack on the phosphorus atom .
CthPnkp (Clostridium thermocellum Polynucleotide Kinase-Phosphatase) :
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Activity : Hydrolyzes this compound to 2'-CMP, similar to CNPase.
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Mutation Effects : The H189D mutant enforces strict specificity for 2',3'-cyclic phosphates, eliminating activity on 3',5'-cyclic substrates .
Table 2: Enzyme Specificity Comparison
Enzyme | Preferred Substrate | Product | Metal Cofactor |
---|---|---|---|
CNPase | This compound | 2'-CMP | Mn²⁺/Ni²⁺ |
CthPnkp | This compound | 2'-CMP | Mn²⁺ |
λ-Phosphatase | This compound | 2'-CMP/3'-CMP | Mn²⁺ |
Biological Relevance
CNPase constitutes 4% of central nervous system myelin proteins and is critical for maintaining axonal integrity . Deficiencies in CNPase lead to axonal swelling and neurodegeneration, underscoring the importance of its catalytic activity in vivo .
This synthesis integrates structural, kinetic, and comparative data to elucidate the reactivity and biological role of this compound. The conserved catalytic machinery across enzymes highlights evolutionary optimization for processing RNA damage intermediates.
Propriétés
Formule moléculaire |
C9H11N3O7P- |
---|---|
Poids moléculaire |
304.17 g/mol |
Nom IUPAC |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one |
InChI |
InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/p-1/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
NMPZCCZXCOMSDQ-XVFCMESISA-M |
SMILES |
C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-] |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-] |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-] |
Synonymes |
2',3'-cyclic CMP cifostodine cifostodine barium (2:1) salt cifostodine monosodium salt cytidine 2',3'-phosphate cytidine cyclic 2,3 monophosphate cytidine cyclic-2',3'-monophosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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